molecular formula C11H9NO3 B14792236 5-(2-Hydroxyphenyl)-1H-pyrrole-2-carboxylic acid

5-(2-Hydroxyphenyl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B14792236
M. Wt: 203.19 g/mol
InChI Key: FAPCCNKFFSTXDG-UHFFFAOYSA-N
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Description

5-(2-Hydroxyphenyl)-1H-pyrrole-2-carboxylic acid is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a hydroxyphenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Hydroxyphenyl)-1H-pyrrole-2-carboxylic acid can be achieved through several methods. One common approach involves the condensation of 2-hydroxybenzaldehyde with an appropriate pyrrole derivative under acidic or basic conditions. The reaction typically proceeds through the formation of a Schiff base intermediate, which is then cyclized to form the desired pyrrole compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require careful control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity. Catalysts and continuous flow reactors might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(2-Hydroxyphenyl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

5-(2-Hydroxyphenyl)-1H-pyrrole-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 5-(2-Hydroxyphenyl)-1H-pyrrole-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the carboxylic acid group can form ionic bonds, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Hydroxyphenyl)-1,2,4-triazole-3-thione: Known for its corrosion inhibition properties.

    1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid: Explored for its antimicrobial and anticancer activities.

    3,5-Dichloro-2-hydroxyphenyl derivatives: Investigated for their antimicrobial properties.

Uniqueness

5-(2-Hydroxyphenyl)-1H-pyrrole-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its pyrrole ring structure provides a versatile scaffold for further functionalization, making it a valuable compound in various research fields.

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

5-(2-hydroxyphenyl)-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C11H9NO3/c13-10-4-2-1-3-7(10)8-5-6-9(12-8)11(14)15/h1-6,12-13H,(H,14,15)

InChI Key

FAPCCNKFFSTXDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(N2)C(=O)O)O

Origin of Product

United States

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